Rocastine

Descripción

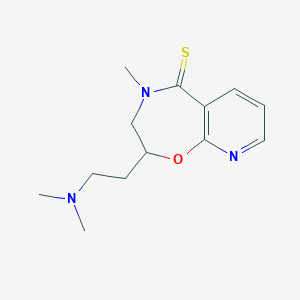

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPDPATYPQFYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874470 | |

| Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91833-49-7 | |

| Record name | Rocastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091833497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROCASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3391H2J6G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rocastine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocastine is a selective H1 receptor antagonist recognized for its antihistaminic properties. This document provides a comprehensive technical overview of its mechanism of action at the histamine (B1213489) H1 receptor. While specific quantitative data on this compound's binding affinity remains limited in publicly accessible literature, this guide synthesizes available information on its receptor interaction, the downstream signaling pathways it modulates, and its stereoselective activity. The primary mechanism involves competitive antagonism at the H1 receptor, a Gq/11-coupled receptor, thereby inhibiting the canonical phospholipase C signaling cascade. Furthermore, based on the established pharmacology of second-generation antihistamines, the potential for this compound to act as an inverse agonist is explored. Detailed experimental methodologies for relevant assays are also provided to facilitate further research and drug development efforts.

Introduction

Histamine H1 receptors are integral membrane proteins belonging to the G protein-coupled receptor (GPCR) superfamily. Their activation by histamine initiates a signaling cascade that plays a central role in allergic and inflammatory responses. This compound, a selective H1 antagonist, effectively mitigates these responses by preventing histamine from binding to its receptor. This guide delves into the molecular interactions and functional consequences of this compound's engagement with the H1 receptor.

H1 Receptor Binding of this compound

The antihistaminic activity of this compound has been primarily characterized through competitive radioligand binding assays. These studies have demonstrated its ability to displace [3H]mepyramine, a well-established H1 receptor antagonist radioligand, from its binding site on guinea pig cortex membranes.[1][2]

Stereoselectivity

A significant aspect of this compound's pharmacology is its stereoselectivity. The (R)-enantiomer of this compound has been shown to be at least 300 times more potent in its antihistaminic activity compared to the (S)-enantiomer.[1][2] This highlights the specific conformational requirements for optimal interaction with the H1 receptor binding pocket.

Quantitative Binding Affinity

Table 1: Summary of this compound H1 Receptor Binding Properties

| Ligand | Receptor | Radioligand | Tissue Source | Key Finding | Reference |

| This compound (racemic) | H1 | [3H]mepyramine | Guinea pig cortex | Inhibition of radioligand binding | [1][2] |

| (R)-Rocastine | H1 | [3H]mepyramine | Guinea pig cortex | At least 300x more potent than (S)-isomer | [1][2] |

| (S)-Rocastine | H1 | [3H]mepyramine | Guinea pig cortex | Significantly less potent than (R)-isomer | [1][2] |

Downstream Signaling Pathways

The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), culminating in a cellular response.

As an antagonist, this compound blocks the initiation of this cascade by preventing histamine from binding to the H1 receptor.

Caption: this compound blocks histamine-induced H1 receptor signaling.

Potential for Inverse Agonism

Many second-generation H1 receptor antagonists have been demonstrated to act as inverse agonists. Inverse agonists not only block the action of agonists but also reduce the basal, constitutive activity of the receptor in the absence of an agonist. This is a key feature of many GPCRs, including the H1 receptor. While there is currently no direct experimental evidence to definitively classify this compound as an inverse agonist, its structural and functional similarity to other H1 antihistamines suggests this as a plausible mechanism. Further functional assays measuring basal H1 receptor activity in the presence of this compound would be required to confirm this.

Experimental Protocols

[3H]mepyramine Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound for the H1 receptor.

-

Materials:

-

Membrane preparations from cells or tissues expressing H1 receptors (e.g., guinea pig cortex).

-

[3H]mepyramine (radioligand).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate membrane preparations with a fixed concentration of [3H]mepyramine and varying concentrations of the test compound.

-

In a parallel set of tubes, incubate membranes with [3H]mepyramine and the non-specific binding control.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium.

-

Materials:

-

Cells expressing H1 receptors (e.g., CHO-K1 cells stably expressing the human H1R).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Histamine (agonist).

-

Test compound (this compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader (FLIPR) or similar instrument.

-

-

Procedure:

-

Plate cells in a microplate and allow them to adhere.

-

Load the cells with a calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of the test compound (this compound).

-

Stimulate the cells with a fixed concentration of histamine.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the IC50 value of the test compound for the inhibition of the histamine-induced calcium response.

-

Caption: Workflow for an intracellular calcium mobilization assay.

Conclusion

This compound is a potent and stereoselective H1 receptor antagonist. Its primary mechanism of action is the competitive inhibition of histamine binding to the H1 receptor, which in turn blocks the Gq/11-mediated signaling cascade responsible for allergic and inflammatory responses. While direct evidence is pending, the possibility of this compound exhibiting inverse agonist properties aligns with the known pharmacology of many second-generation antihistamines and presents an avenue for future investigation. The experimental protocols detailed herein provide a framework for further elucidation of this compound's molecular pharmacology and the development of novel H1 receptor modulators.

References

Rocastine: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocastine is a potent and selective second-generation H1 histamine (B1213489) receptor antagonist, recognized for its non-sedating properties. This document provides a comprehensive overview of the chemical structure of this compound, a detailed plausible synthesis pathway derived from related compounds, and an examination of its mechanism of action through the histamine H1 receptor signaling pathway. All quantitative data is presented in structured tables, and experimental protocols are detailed. Visual diagrams of the synthesis and signaling pathways are provided to enhance understanding.

Chemical Structure

This compound is a heterocyclic compound featuring a pyrido-oxazepine thione core. Its chemical identity is well-established, and its key structural details are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione |

| Molecular Formula | C₁₃H₁₉N₃OS |

| Molecular Weight | 265.38 g/mol |

| CAS Number | 91833-49-7 |

| Canonical SMILES | CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C |

The structure of this compound is characterized by a tricyclic system where a pyridine (B92270) ring is fused to a 1,4-oxazepine (B8637140) ring, which also contains a thiocarbonyl group (thione). A dimethylaminoethyl side chain is attached at the 2-position of the oxazepine ring, which is crucial for its pharmacological activity.

Plausible Synthesis Pathway

The proposed synthesis of this compound likely proceeds through a key intermediate, 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1][2]oxazepine-5(4H)-thione . This intermediate can be synthesized from the corresponding oxazepinone precursor, which is then thionated. The final step is a nucleophilic substitution reaction with dimethylamine (B145610).

Synthesis of the Chloroethyl Intermediate

The synthesis of the chloroethyl intermediate would likely begin from a suitably substituted aminopyridine derivative, which is built up to the pyrido-oxazepine core. The chloroethyl sidechain is then introduced.

Thionation of the Oxazepinone

The oxazepinone precursor is converted to the corresponding thione. A common reagent for this transformation is Lawesson's reagent.

Final Step: Amination

The final step is the reaction of the chloroethyl intermediate with dimethylamine to yield this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the synthesis of this compound, based on the synthesis of analogous compounds.

Thionation of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1]oxazepin-5(H)-one

Objective: To convert the oxazepinone to the corresponding thione.

Materials:

-

2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(H)-one

-

Lawesson's reagent

-

Anhydrous toluene (B28343)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(H)-one in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Lawesson's reagent (0.5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione.

Synthesis of this compound from 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione

Objective: To introduce the dimethylamino group via nucleophilic substitution.

Materials:

-

2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione

-

Dimethylamine (e.g., 40% aqueous solution or condensed gas)

-

Ethanol (absolute) or another suitable solvent

-

Methylene (B1212753) chloride

-

1N Sodium hydroxide (B78521) solution

-

Water

-

Anhydrous sodium sulfate

-

Isopropyl ether

Procedure:

-

To a solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione in a suitable solvent such as absolute ethanol, an excess of dimethylamine is added in a sealed reaction vessel.

-

The reaction is allowed to proceed at room temperature for several days, with the progress monitored by TLC.

-

Upon completion, the solvent and excess dimethylamine are removed by evaporation.

-

The solid residue is taken up in methylene chloride and washed twice with 1N sodium hydroxide solution and once with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation.

-

The crude product can be further purified by trituration with a suitable solvent system such as isopropyl ether to yield crystalline this compound.

Table 2: Summary of Plausible Reaction Conditions and Yields

| Step | Reactants | Reagents/Solvents | Temperature | Duration | Typical Yield |

| Thionation | Chloroethyl-oxazepinone | Lawesson's reagent, Toluene | Reflux | 2-4 hours | 80-90% |

| Amination | Chloroethyl-thione | Dimethylamine, Ethanol | Room Temperature | 6 days | 70-85% |

Mechanism of Action: Histamine H1 Receptor Signaling

This compound functions as an inverse agonist at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G proteins.

The binding of histamine to the H1 receptor induces a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

The activation of this pathway ultimately leads to various cellular responses that manifest as the symptoms of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound, by binding to the H1 receptor, prevents histamine from binding and activating this signaling cascade, thereby alleviating allergic symptoms.

Conclusion

This compound is a significant therapeutic agent in the management of allergic conditions. Its unique chemical structure underpins its potent and selective antihistaminic activity. The plausible synthesis pathway presented here, based on available chemical literature, offers a viable route for its production. Understanding its mechanism of action at the molecular level, specifically its interaction with the histamine H1 receptor signaling cascade, is crucial for the development of future antiallergic drugs. This guide provides a foundational resource for researchers and professionals in the field of drug development.

References

Unraveling the Stereospecificity of Rocastine: A Technical Guide to the Biological Activity of its Enantiomers

For Immediate Release

RICHMOND, Va. - A comprehensive analysis of the enantiomers of Rocastine, a potent histamine (B1213489) H1 antagonist, reveals a significant stereospecificity in its biological activity. The (R)-enantiomer of this compound is substantially more active than its (S)-counterpart, a finding with important implications for drug development and therapeutic applications. This technical guide provides an in-depth overview of the quantitative biological data, experimental methodologies, and the underlying signaling pathways associated with this compound's enantiomers.

Executive Summary

This compound is a second-generation histamine H1 antagonist characterized by its rapid onset of action and non-sedating properties.[1] This guide delves into the distinct pharmacological profiles of its two enantiomers, (R)-Rocastine and (S)-Rocastine. The data presented herein, primarily from the seminal work of Sleevi et al. (1991), demonstrates that the (R)-enantiomer is the primary contributor to the antihistaminic effects of racemic this compound, exhibiting over 300-fold greater potency than the (S)-enantiomer in both in vitro and in vivo studies.[2] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereochemistry and biological activity of this compound.

Quantitative Biological Data

The biological activity of this compound enantiomers has been quantified through in vitro receptor binding assays and in vivo animal models. The data clearly illustrates the superior potency of the (R)-enantiomer.

In Vitro H1 Receptor Binding Affinity

The affinity of this compound enantiomers for the histamine H1 receptor was determined using a [3H]mepyramine binding assay with guinea pig cortex membranes. The inhibition constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

| Compound | Ki (nM) |

| (R)-Rocastine | 1.2 |

| (S)-Rocastine | 400 |

Data sourced from Sleevi et al., J Med Chem, 1991.[2]

In Vivo Antihistaminic Activity

The in vivo antihistaminic potency of this compound enantiomers was assessed by their ability to protect guinea pigs from histamine-induced lethality. The PD50 value represents the dose of the drug required to protect 50% of the animals from a lethal dose of histamine.

| Compound | PD50 (mg/kg, oral) |

| (R)-Rocastine | 0.12 |

| (S)-Rocastine | >30 |

| Racemic this compound | 0.12 |

Data for enantiomers sourced from Sleevi et al., J Med Chem, 1991.[2] Data for racemic this compound sourced from Nolan et al., Agents Actions, 1989.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Sleevi et al. (1991).

[3H]Mepyramine Binding Assay (Histamine H1 Receptor)

This in vitro assay measures the binding affinity of a compound to the histamine H1 receptor.

Workflow:

Caption: Workflow for the [3H]mepyramine binding assay.

Detailed Steps:

-

Membrane Preparation: Guinea pig cerebral cortex was homogenized in 50 mM sodium-potassium phosphate buffer (pH 7.4). The homogenate was centrifuged at 1,000g for 10 minutes. The resulting supernatant was then centrifuged at 20,000g for 20 minutes. The final pellet was resuspended in the same buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: The membrane preparation was incubated with 2 nM [3H]mepyramine and various concentrations of the test compounds in a final volume of 1 mL. The incubation was carried out for 30 minutes at 25°C.

-

Filtration and Measurement: The incubation was terminated by rapid filtration through GF/B glass fiber filters. The filters were washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of [3H]mepyramine (IC50) was determined from the competition curves. The Ki values were then calculated using the Cheng-Prusoff equation.

Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

Workflow:

Caption: Workflow for the histamine-induced lethality assay.

Detailed Steps:

-

Animal Preparation and Dosing: Male Hartley guinea pigs were fasted overnight. The test compounds were administered orally in a suitable vehicle.

-

Histamine Challenge: One hour after drug administration, the animals were challenged with an intravenous injection of a lethal dose of histamine dihydrochloride (1.2 mg/kg).

-

Observation and Data Analysis: The animals were observed for 30 minutes, and the number of survivors at each dose level was recorded. The PD50 value, the dose that protected 50% of the animals from death, was calculated using probit analysis.

Signaling Pathways

This compound, as a histamine H1 receptor antagonist, exerts its effects by blocking the downstream signaling pathways initiated by histamine binding to the H1 receptor. The primary signaling cascade involves the Gq protein, phospholipase C (PLC), and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Histamine H1 Receptor Signaling Cascade

Caption: Canonical signaling pathway of the histamine H1 receptor.

Upon binding of histamine to the H1 receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, leading to the activation of transcription factors such as NF-κB, which are involved in inflammatory responses.[3] this compound enantiomers, by acting as antagonists, prevent this cascade of events.

Conclusion

The biological activity of this compound is highly dependent on its stereochemistry. The (R)-enantiomer is a potent histamine H1 antagonist, while the (S)-enantiomer is significantly less active. This pronounced difference underscores the importance of stereoselective synthesis and evaluation in drug development. A thorough understanding of the distinct pharmacological profiles of enantiomers is crucial for optimizing therapeutic efficacy and minimizing potential off-target effects. The data and protocols presented in this technical guide provide a solid foundation for further research and development in the field of antihistamines.

References

- 1. This compound (AHR-11325), a rapid acting, nonsedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Optical isomers of this compound and close analogues: synthesis and H1 antihistaminic activity of its enantiomers and their structural relationship to the classical antihistamines. | Semantic Scholar [semanticscholar.org]

Rocastine: A Technical Overview of the H1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocastine is a potent and selective histamine (B1213489) H1 receptor antagonist. Developed as a non-sedating antihistamine, it has been a subject of interest in the study of allergic responses and the development of allergy therapeutics. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the chemical name 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione, possesses the molecular formula C13H19N3OS.[3] Its molecular weight is 265.38 g/mol .[3] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C13H19N3OS | [3] |

| Molecular Weight | 265.38 g/mol | [3] |

| IUPAC Name | 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione | [3] |

| CAS Number | 91833-49-7 | |

| Synonyms | AHR-11325 | [2] |

| Topological Polar Surface Area | 60.7 Ų | [3] |

| Complexity | 298 | [3] |

Synthesis

The synthesis of this compound and its optical isomers has been described in the scientific literature. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, researchers are directed to the publication by Sleevi et al. in the Journal of Medicinal Chemistry (1991, 34(4), 1314-28).

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 protein. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses associated with allergic reactions. By competitively binding to the H1 receptor, this compound blocks the action of histamine, thereby preventing the initiation of this signaling pathway and mitigating the symptoms of allergic responses.

Caption: H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The antihistaminic activity of this compound has been evaluated through various in vivo and in vitro assays. The following are summaries of key experimental methodologies.

In Vivo: Histamine-Induced Lethality in Guinea Pigs

This assay assesses the ability of an antagonist to protect against a lethal dose of histamine.

Methodology:

-

Male Hartley guinea pigs are fasted overnight with free access to water.

-

This compound or a vehicle control is administered orally at various doses and at a specified time before histamine challenge.

-

A lethal dose of histamine phosphate (B84403) is administered intravenously.

-

The number of animals surviving in each treatment group is recorded.

-

The protective dose 50 (PD50), the dose required to protect 50% of the animals from death, is calculated.

This compound has been shown to be effective with a 15-minute pretreatment time (PD50 = 0.13 mg/kg) and a 1-hour pretreatment time (PD50 = 0.12 mg/kg).[2]

In Vitro: [3H]Mepyramine Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Guinea pig cerebral cortex is homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of [3H]mepyramine (a radiolabeled H1 antagonist) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential H1 antagonist like this compound.

References

Pharmacological Profile of Rocastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocastine, also known as AHR-11325, is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist. Characterized by its rapid onset of action and non-sedating properties, this compound has demonstrated significant antihistaminic effects in preclinical studies. It operates as a competitive antagonist at the H1 receptor, thereby inhibiting the downstream signaling cascade initiated by histamine. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic effects, and the limited available data on its pharmacokinetic profile. Detailed experimental methodologies for key preclinical assays are also presented, alongside a visualization of the H1 receptor signaling pathway. Due to the limited publicly available data, some sections of this guide are supplemented with established principles and representative protocols for H1 receptor antagonists.

Mechanism of Action

This compound is a selective antagonist of the histamine H1 receptor.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq/11 family of G-proteins. This activation initiates a signaling cascade through phospholipase C (PLC). This compound competitively binds to the H1 receptor, preventing histamine from binding and thereby inhibiting the activation of this pathway.

H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor induces a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. This compound, by blocking the initial binding of histamine, prevents these downstream effects.

Pharmacodynamics

This compound exhibits potent antihistaminic properties in various preclinical models. A key characteristic of this compound is its stereoselective activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.

In Vitro Receptor Binding Affinity

In Vivo Efficacy

In vivo studies in guinea pigs have demonstrated this compound's effectiveness in protecting against histamine-induced effects. The protective dose 50 (PD50) is a measure of the dose of a drug required to protect 50% of the animals from a specific challenge.

| Experimental Model | Pretreatment Time | This compound PD50 (mg/kg, oral) | Reference Compound | Reference PD50 (mg/kg, oral) |

| Histamine-induced lethality | 15 min | 0.13 | Terfenadine (B1681261) | 44.0 |

| Histamine-induced lethality | 1 hr | 0.12 | Terfenadine | 1.93 |

| Aerosolized antigen-induced collapse | 1 hr | - | Diphenhydramine | ~36x less potent |

Data compiled from Nolan JC, et al. Agents Actions. 1989 Aug;28(1-2):53-61.[1]

These data highlight this compound's rapid onset of action, being as effective with a 15-minute pretreatment as with a 1-hour pretreatment.[1] In contrast, the efficacy of terfenadine is significantly lower with a shorter pretreatment time.[1] Furthermore, this compound demonstrated high potency in an antigen-induced anaphylaxis model.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as plasma concentrations, half-life, and bioavailability, are not publicly available. This lack of data suggests that the clinical development of this compound may have been discontinued (B1498344) at an early stage.

Selectivity Profile

In vitro studies have shown that this compound is highly selective for the H1 receptor, possessing no anticholinergic, antiadrenergic, or antiserotonergic properties.[1] Additionally, it did not alter the EEG of cats at doses significantly exceeding its antihistaminic dose, nor did it potentiate yohimbine (B192690) toxicity in mice, suggesting a favorable central nervous system safety profile.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of H1 receptor antagonists like this compound.

[3H]Mepyramine Binding Assay (Guinea Pig Cortex)

This in vitro assay is used to determine the binding affinity of a test compound for the histamine H1 receptor.

Protocol:

-

Membrane Preparation:

-

Guinea pig cerebral cortices are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA protein assay).

-

-

Binding Assay:

-

The assay is typically performed in 96-well plates.

-

To each well, add the membrane preparation, [3H]mepyramine (at a concentration near its Kd), and varying concentrations of the test compound (this compound).

-

For determining non-specific binding, a separate set of wells includes a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Total binding is determined in the absence of a competing ligand.

-

The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

The filters are dried, and scintillation fluid is added.

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

Protocol:

-

Animal Model:

-

Male albino guinea pigs are typically used.

-

Animals are fasted overnight before the experiment.

-

-

Drug Administration:

-

The test compound (this compound) or vehicle is administered orally (p.o.) at various doses.

-

A predetermined pretreatment time is allowed to elapse (e.g., 15 minutes or 1 hour) to allow for drug absorption.

-

-

Histamine Challenge:

-

A lethal dose of histamine dihydrochloride (B599025) (e.g., administered intravenously or intraperitoneally) is administered. The specific dose is predetermined to cause lethality in a high percentage of vehicle-treated animals.

-

-

Observation:

-

Animals are observed for a set period (e.g., 30 minutes) for signs of respiratory distress, convulsions, and mortality.

-

-

Data Analysis:

-

The number of animals protected from lethality at each dose of the test compound is recorded.

-

The protective dose 50 (PD50), which is the dose that protects 50% of the animals from lethality, is calculated using probit analysis.

-

Clinical Development Status

There is a lack of publicly available information regarding clinical trials of this compound. This suggests that the development of this compound (AHR-11325) by the A.H. Robins Company may have been discontinued before or during the clinical trial phase. The reasons for this are not documented in the available literature.

Conclusion

This compound is a potent, selective, and non-sedating H1 receptor antagonist with a rapid onset of action demonstrated in preclinical models. Its high affinity and stereoselective interaction with the H1 receptor translate to significant in vivo efficacy in models of histamine challenge and allergic response. However, the lack of publicly available pharmacokinetic and clinical data limits a complete understanding of its pharmacological profile and therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for the evaluation of novel H1 receptor antagonists. Further research would be necessary to fully elucidate the clinical utility of this compound.

References

Rocastine's High Selectivity for the Histamine H1 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocastine (AHR-11325) is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist. Its clinical efficacy as a non-sedating antihistamine is rooted in its high affinity for the H1 receptor and a notable lack of significant interaction with other receptor systems, thereby minimizing off-target effects. This technical guide provides an in-depth analysis of this compound's selectivity for the histamine H1 receptor, presenting available quantitative data, detailing the experimental methodologies used for its characterization, and visualizing the pertinent signaling pathways and experimental workflows.

Introduction: The Histamine H1 Receptor and the Therapeutic Rationale for Selectivity

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses. Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to the characteristic symptoms of allergy, such as itching, vasodilation, and bronchial constriction. First-generation antihistamines, while effective at blocking the H1 receptor, often cross the blood-brain barrier and interact with other receptors, such as muscarinic, adrenergic, and serotonergic receptors, leading to undesirable side effects like sedation, dry mouth, and dizziness.

The development of second-generation antihistamines, such as this compound, aimed to overcome these limitations by designing molecules with high selectivity for the H1 receptor and reduced central nervous system penetration. The selectivity of a drug for its target receptor over other receptors is a critical determinant of its safety and tolerability profile.

Quantitative Analysis of this compound's Receptor Binding Profile

In vitro studies have demonstrated that this compound possesses no significant anticholinergic, antiadrenergic, or antiserotonergic properties[2]. This indicates a low affinity for muscarinic, adrenergic, and serotonin (B10506) receptors. The table below summarizes the currently understood selectivity profile of this compound.

| Receptor Target | Binding Affinity (Qualitative) | Implied Ki or IC50 | Evidence |

| Histamine H1 Receptor | High | Low nM range (inferred) | Inhibition of [3H]mepyramine binding[1] |

| Muscarinic Receptors | Low / Negligible | High µM to mM range (inferred) | In vitro studies showing no anticholinergic effects[2] |

| Adrenergic Receptors | Low / Negligible | High µM to mM range (inferred) | In vitro studies showing no antiadrenergic effects[2] |

| Serotonergic Receptors | Low / Negligible | High µM to mM range (inferred) | In vitro studies showing no antiserotonergic effects[2] |

Experimental Protocols

The determination of this compound's selectivity for the H1 receptor relies on well-established in vitro pharmacological assays. The core of this characterization is the competitive radioligand binding assay.

Histamine H1 Receptor Binding Assay ([3H]mepyramine Competition)

This assay quantifies the affinity of this compound for the histamine H1 receptor by measuring its ability to displace a known high-affinity radiolabeled H1 antagonist, [3H]mepyramine, from its binding site on the receptor.

Methodology:

-

Tissue Preparation: A crude membrane fraction is prepared from guinea pig cerebral cortex, a tissue known to have a high density of H1 receptors. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

Competitive Binding Incubation: A constant concentration of [3H]mepyramine is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Selectivity Screening: Off-Target Receptor Binding Assays

To confirm the selectivity of this compound, similar competitive binding assays are performed for a panel of other receptors, including:

-

Muscarinic Receptors: Using a radioligand such as [3H]QNB (quinuclidinyl benzilate) and membrane preparations from tissues rich in muscarinic receptors (e.g., rat brain).

-

Adrenergic Receptors: Using radioligands like [3H]prazosin (for α1), [3H]yohimbine (for α2), and [3H]dihydroalprenolol (for β) with appropriate tissue preparations (e.g., rat brain, heart).

-

Serotonergic Receptors: Employing radioligands such as [3H]ketanserin (for 5-HT2A) or [3H]8-OH-DPAT (for 5-HT1A) with rat brain membranes.

The experimental protocol for these assays follows the same principles as the H1 receptor binding assay, with the appropriate choice of radioligand and tissue source for the receptor of interest. A significantly higher Ki value for these off-target receptors compared to the H1 receptor would quantitatively confirm this compound's selectivity.

Histamine H1 Receptor Signaling Pathway

This compound acts as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the binding of histamine but also reduces the basal activity of the receptor. The canonical signaling pathway of the H1 receptor involves its coupling to the Gq/11 family of G-proteins.

Upon histamine binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in the various cellular responses associated with allergic and inflammatory conditions. This compound, by inhibiting the H1 receptor, effectively blocks this entire downstream cascade.

Conclusion

This compound is a highly selective histamine H1 receptor antagonist. Its pharmacological profile, characterized by high affinity for the H1 receptor and a lack of significant activity at other tested receptors, underscores its design as a second-generation antihistamine with a favorable safety profile. The primary experimental evidence for this selectivity comes from in vitro competitive radioligand binding assays. While precise quantitative binding data for a comprehensive panel of receptors is not widely published, the available information strongly supports its classification as a selective H1 antagonist. Further research providing a complete quantitative receptor binding profile would be beneficial for a more detailed understanding of its molecular pharmacology.

References

Rocastine (CAS 91833-49-7): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocastine, with the CAS number 91833-49-7, is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist.[1][2] Identified by the code AHR-11325, it has demonstrated significant antihistaminic properties in preclinical studies, positioning it as a compound of interest for the treatment of allergic conditions.[1][3] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, preclinical pharmacology, and relevant experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is chemically known as 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido-[3,2-f]-1,4-oxazepine-5(4H)-thione.[1] It belongs to the class of oxazepines. The stereochemistry of this compound is a critical determinant of its pharmacological activity, with the (R)-enantiomer being significantly more potent than the (S)-isomer.

| Property | Value | Source |

| CAS Number | 91833-49-7 | |

| Molecular Formula | C13H19N3OS | |

| Molecular Weight | 265.38 g/mol | |

| Stereochemistry | Racemic |

Mechanism of Action

This compound functions as a selective antagonist of the histamine H1 receptor. By competitively blocking the binding of histamine to the H1 receptor, this compound mitigates the downstream signaling cascades that lead to the physiological manifestations of an allergic response. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling pathway that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Signaling Pathway of Histamine H1 Receptor Antagonism by this compound

Caption: this compound blocks histamine binding to the H1 receptor, inhibiting the Gq/PLC signaling cascade.

Preclinical Pharmacology

Preclinical evaluation of this compound has demonstrated its potent antihistaminic effects and a favorable safety profile, particularly its non-sedating nature.

In Vivo Efficacy

Studies in guinea pigs have been instrumental in characterizing the in vivo activity of this compound.

| Assay | This compound PD50 (mg/kg, oral) | Pretreatment Time | Comparator PD50 (mg/kg, oral) | Comparator Pretreatment Time | Source |

| Histamine-induced Lethality | 0.12 | 1 hour | Terfenadine (B1681261): 1.93 | 1 hour | |

| Histamine-induced Lethality | 0.13 | 15 minutes | Terfenadine: 44.0 | 15 minutes | |

| Antigen-induced Collapse | - | 1 hour | Diphenhydramine (B27): ~36x less potent | 1 hour |

This compound exhibits a rapid onset of action, being as effective with a 15-minute pretreatment time as with a 1-hour pretreatment. In comparison, the potency of terfenadine is significantly reduced with a shorter pretreatment time. Furthermore, this compound was found to be approximately 36 times more potent than diphenhydramine in protecting against antigen-induced collapse in guinea pigs.

Selectivity and Safety

A key feature of this compound is its high selectivity for the H1 receptor, lacking anticholinergic, antiadrenergic, or antiserotonergic properties in vitro. Importantly, this compound did not induce changes in the electroencephalogram (EEG) of cats at doses significantly exceeding its antihistaminic dose, indicating a lack of central nervous system sedative effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of H1 antihistamines like this compound.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine.

-

Test Compound (e.g., this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Glass fiber filters (GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

Animals:

-

Male Hartley guinea pigs (300-400 g).

Materials:

-

Histamine dihydrochloride (B599025) solution.

-

Test compound (this compound) formulated for oral administration.

-

Vehicle control.

Procedure:

-

Fast the guinea pigs overnight with free access to water.

-

Administer the test compound or vehicle orally at various doses.

-

After a specified pretreatment time (e.g., 15 or 60 minutes), administer a lethal dose of histamine dihydrochloride (e.g., via intravenous or intraperitoneal injection). The lethal dose should be predetermined to cause mortality in a high percentage of vehicle-treated animals.

-

Observe the animals for a defined period (e.g., 24 hours) for signs of toxicity and mortality.

-

Calculate the protective dose 50 (PD50), which is the dose of the test compound that protects 50% of the animals from mortality, using a suitable statistical method (e.g., probit analysis).

Synthesis

The synthesis of this compound and its analogues has been reported, with a focus on obtaining optically pure enantiomers to investigate the stereoselectivity of H1 receptor binding. While the full detailed synthetic route is proprietary, the synthesis involves the construction of the pyrido-1,4-oxazepine core followed by the introduction of the dimethylaminoethyl side chain. The preparation of enantiomerically pure isomers is crucial for defining the structure-activity relationship.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively available in the public domain. As a second-generation antihistamine, it is designed to have limited penetration across the blood-brain barrier, which is consistent with its non-sedating profile. The rapid onset of action observed in preclinical studies suggests efficient absorption. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various species, including humans.

Conclusion

This compound (CAS 91833-49-7) is a potent and selective second-generation H1 antihistamine with a rapid onset of action and a non-sedating profile demonstrated in preclinical models. Its efficacy in vivo, coupled with its high selectivity, underscores its potential as a therapeutic agent for allergic disorders. This technical guide provides a summary of the currently available information on this compound, offering a valuable resource for the scientific and drug development communities. Further investigation into its quantitative binding affinities, comprehensive pharmacokinetic profile, and detailed synthetic pathways will be crucial for its continued development.

References

In-Depth Technical Guide to Rocastine

For Researchers, Scientists, and Drug Development Professionals

Core Identity: The IUPAC Name of Rocastine

This compound, a potent and selective histamine (B1213489) H1 receptor antagonist, is chemically designated by the International Union of Pure and Applied Chemistry (IUPAC) as:

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione [2]

This systematic name precisely describes the molecular structure of this compound, a complex heterocyclic compound. The structure consists of a pyrido[3,2-f][1][2]oxazepine core, which is a tricyclic system containing pyridine, oxazepine, and a shared nitrogen and oxygen atom. Key functional groups that contribute to its pharmacological activity include a dimethylaminoethyl side chain at the 2-position, a methyl group at the 4-position, and a thione group (C=S) at the 5-position.

Pharmacological Profile: A Selective H1 Antagonist

This compound is a second-generation antihistamine characterized by its high affinity and selectivity for the histamine H1 receptor. Its mechanism of action involves competitive antagonism of histamine at H1 receptor sites on effector cells, thereby mitigating the allergic response. Preclinical studies have demonstrated that this compound is a potent, non-sedating antihistamine with a rapid onset of action[1].

Mechanism of Action: Signaling Pathway

As an H1 receptor antagonist, this compound blocks the downstream signaling cascade initiated by histamine binding. This pathway, central to the allergic inflammatory response, involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this cascade is the expression of pro-inflammatory genes and the physiological manifestations of an allergic reaction.

Synthesis and Experimental Data

Quantitative Data

Due to the limited availability of public data, a comprehensive table of quantitative data from preclinical and clinical studies cannot be provided. However, preclinical reports indicate that this compound is a highly potent H1 antagonist.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary and not fully disclosed in publicly accessible literature. However, based on the assays mentioned in research abstracts, the following are generalized protocols that would be employed to evaluate the antihistaminic activity of a compound like this compound.

In Vivo Assay: Histamine-Induced Lethality in Guinea Pigs

This assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

Methodology:

-

Animal Model: Male Hartley guinea pigs weighing 300-400g are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Drug Administration: this compound or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals.

-

Histamine Challenge: After a predetermined time (e.g., 1 hour), a lethal dose of histamine dihydrochloride (B599025) (e.g., 1.25 mg/kg) is injected intravenously (i.v.).

-

Observation: The animals are observed for signs of toxicity and mortality over a 24-hour period.

-

Data Analysis: The protective effect of this compound is determined by calculating the percentage of animals that survive in each treatment group compared to the control group. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

In Vitro Assay: [3H]Mepyramine Binding to Guinea Pig Cortex

This radioligand binding assay measures the affinity of a compound for the histamine H1 receptor.

Methodology:

-

Tissue Preparation: The cerebral cortex from guinea pigs is dissected and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to obtain a crude membrane preparation.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]mepyramine (a radiolabeled H1 antagonist) and varying concentrations of this compound in a final volume of buffer.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding of [3H]mepyramine is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled H1 antagonist) from the total binding. The inhibition of [3H]mepyramine binding by this compound is then analyzed to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding) and the Ki (the equilibrium dissociation constant), which is a measure of the affinity of this compound for the H1 receptor.

Clinical Development

Information regarding the clinical development and trial results for this compound is not widely available in the public domain. Further investigation into clinical trial registries and publications would be necessary to ascertain its clinical efficacy and safety profile in humans.

Conclusion

This compound is a potent and selective second-generation H1 antihistamine with a well-defined chemical structure and mechanism of action. While detailed experimental protocols and extensive quantitative data are not publicly available, the foundational knowledge of its pharmacology provides a strong basis for its potential therapeutic application in the management of allergic disorders. Further disclosure of preclinical and clinical data would be invaluable for a comprehensive assessment of its place in the therapeutic armamentarium.

References

Methodological & Application

Application Notes and Protocols for Rocastine Administration in Guinea Pig Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocastine (AHR-11325) is a potent and selective histamine (B1213489) H1 receptor antagonist with a rapid onset of action.[1] Preclinical studies in guinea pigs have demonstrated its efficacy in models of allergic response, making it a compound of interest for further investigation. These application notes provide detailed protocols for the oral administration of this compound in guinea pigs for efficacy, pharmacokinetic, and safety studies. The methodologies are based on published data for this compound and established best practices for guinea pig research.

Mechanism of Action: H1 Receptor Antagonism

This compound exerts its effects by competitively binding to the histamine H1 receptor, an action that classifies it as an inverse agonist. This binding stabilizes the receptor in its inactive conformation, preventing the downstream signaling cascade typically initiated by histamine.[2] The binding of histamine to the H1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then catalyzes the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3] This signaling pathway ultimately leads to the physiological manifestations of an allergic response, such as smooth muscle contraction and increased vascular permeability. This compound, by blocking the initial activation of the H1 receptor, effectively mitigates these allergic symptoms.

Quantitative Data Summary

The following tables summarize the known efficacy of this compound in guinea pigs and provide templates for pharmacokinetic and toxicity studies.

Table 1: Efficacy of Oral this compound in Guinea Pigs

| Experimental Model | Parameter | Pretreatment Time | This compound PD₅₀ (mg/kg) | Reference |

| Lethal Histamine Challenge | Protection | 15 minutes | 0.13 | [1] |

| Lethal Histamine Challenge | Protection | 1 hour | 0.12 | [1] |

| Aerosolized Antigen Challenge | Protection from Collapse | 1 hour | ~36x more potent than diphenhydramine | [1] |

Table 2: Template for Single-Dose Oral Pharmacokinetic Parameters of this compound in Guinea Pigs

| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | AUC₀₋ᵢₙf (ng·h/mL) | t₁/₂ (h) |

| e.g., 0.5 | |||||

| e.g., 2.0 | |||||

| e.g., 10.0 |

Table 3: Template for Acute Oral Toxicity of this compound in Guinea Pigs

| Dose (mg/kg) | Number of Animals | Mortality (%) | Clinical Signs of Toxicity |

| e.g., 5 | |||

| e.g., 50 | |||

| e.g., 300 | |||

| e.g., 2000 |

Experimental Protocols

General Guidelines for this compound Administration in Guinea Pigs

a. Animal Model:

-

Species: Guinea pig (Cavia porcellus)

-

Strain: Hartley is commonly used.

-

Weight: 300-500 g

-

Acclimation: Acclimate animals for at least 7 days prior to the experiment with free access to food and water.

b. This compound Formulation for Oral Administration:

-

Form: this compound is typically available as a powder.

-

Vehicle: A suitable vehicle for oral administration in guinea pigs is a 0.5% (w/v) solution of methylcellulose (B11928114) in purified water. Alternatively, a palatable sweetened vehicle can be used to improve voluntary acceptance.[4][5]

-

Preparation:

-

Weigh the required amount of this compound powder.

-

Levigate the powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while stirring to achieve the desired final concentration.

-

Ensure the final formulation is a homogenous suspension. Prepare fresh daily.

-

c. Oral Administration Technique (Gavage):

-

Restraint: Gently restrain the guinea pig to prevent movement. Wrapping the animal in a soft towel can be effective.[4]

-

Gavage Needle: Use a flexible or soft-tipped gavage needle appropriate for the size of the guinea pig.

-

Procedure:

-

Measure the distance from the tip of the guinea pig's nose to the last rib to estimate the length of tubing to be inserted.

-

Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus.

-

Administer the this compound suspension slowly.

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress.

-

-

Volume: The administration volume should not exceed 10 mL/kg.[6]

Protocol for Histamine-Induced Bronchoconstriction

This protocol assesses the ability of this compound to protect against bronchoconstriction induced by histamine.

Methodology:

-

Animal Preparation: Acclimatize and fast the guinea pigs as described in the general guidelines.

-

Pretreatment: Administer this compound or vehicle orally at the desired dose and pretreatment time (e.g., 15 or 60 minutes).

-

Plethysmography: Place the conscious guinea pig in a whole-body plethysmograph to measure specific airway resistance (sRaw).

-

Baseline Measurement: Record a stable baseline sRaw.

-

Histamine Challenge: Expose the animal to an aerosol of histamine (e.g., 0.3 mM) for a fixed duration (e.g., 2 minutes).[7]

-

Post-Challenge Measurement: Continuously monitor and record sRaw for a defined period (e.g., 10-15 minutes) after the histamine challenge.

-

Data Analysis: Calculate the peak increase in sRaw from baseline. Determine the percent protection afforded by this compound compared to the vehicle control group.

Protocol for Antigen-Induced Bronchoconstriction

This protocol evaluates the efficacy of this compound in a model of allergic asthma.

Methodology:

-

Sensitization:

-

Actively sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 100 µg) with an adjuvant like aluminum hydroxide (B78521) on days 1 and 5.[7]

-

Allow a period of at least two weeks for sensitization to develop.

-

-

Pretreatment: On the day of the challenge (e.g., day 15), administer this compound or vehicle orally 1 hour prior to antigen exposure.

-

Antigen Challenge:

-

Place the sensitized guinea pig in a chamber and expose it to an aerosol of ovalbumin (e.g., 0.1-0.3 mg/mL) for a defined period (e.g., 1 hour).[7]

-

Observe the animals for signs of respiratory distress or collapse.

-

-

Endpoint: The primary endpoint is the prevention of collapse or a significant reduction in the severity of the asthmatic response. The protective dose (PD₅₀) can be calculated.

Protocol for a Pharmacokinetic Study

This protocol is designed to determine the pharmacokinetic profile of this compound in guinea pigs.

Methodology:

-

Animal Preparation: Use guinea pigs fitted with a jugular vein cannula for serial blood sampling, if possible. Fast the animals overnight with free access to water.

-

Dosing: Administer a single oral dose of this compound.

-

Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) into tubes containing an anticoagulant at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters including Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (t₁/₂).

Protocol for an Acute Oral Toxicity Study

This protocol provides a framework for assessing the acute toxicity of this compound.

Methodology:

-

Animal Groups: Use groups of male and female guinea pigs (e.g., 5 per sex per group).

-

Dosing: Administer single oral doses of this compound at increasing dose levels (e.g., 5, 50, 300, 2000 mg/kg) to different groups. Include a vehicle control group.

-

Observation:

-

Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days.

-

Record clinical signs of toxicity, including changes in behavior, posture, and respiratory or autonomic signs.

-

Record body weight before dosing and at regular intervals during the 14-day observation period.

-

Record all mortalities.

-

-

Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any treatment-related abnormalities.

-

Data Analysis: Determine the approximate lethal dose (LD₅₀) if possible, and identify the no-observed-adverse-effect-level (NOAEL).

Conclusion

This compound has demonstrated significant potential as a rapid-acting H1 antihistamine in guinea pig models. The protocols outlined in these application notes provide a comprehensive framework for further investigation into its efficacy, pharmacokinetics, and safety profile. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the continued development of this compound as a potential therapeutic agent.

References

- 1. This compound (AHR-11325), a rapid acting, nonsedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of the animal pharmacology of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ascorbic acid protects guinea pigs from acute aflatoxin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and disposition of calcimimetic agent cinacalcet HCl in humans and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8021682B2 - Palatable suspending vehicle for pharmaceutical ingredients - Google Patents [patents.google.com]

Application Notes and Protocols for Rocastine in Histamine-Induced Lethality Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocastine is a potent and selective H1-receptor antagonist, characterized by its rapid onset of action and non-sedating properties.[1] Its primary mechanism of action involves competitively inhibiting the binding of histamine (B1213489) to H1 receptors, thereby mitigating the physiological responses associated with allergic reactions and histamine release.[1] One of the critical preclinical assays to determine the efficacy of antihistamines like this compound is the histamine-induced lethality assay. This assay provides a robust in vivo model to assess the protective effects of a compound against a lethal dose of histamine, which causes systemic effects such as severe bronchoconstriction and cardiovascular collapse.[2] Guinea pigs are a particularly suitable model for this assay due to their high sensitivity to histamine.[1] This document provides detailed application notes and protocols for utilizing this compound in histamine-induced lethality assays.

Mechanism of Action of this compound

This compound functions as a selective antagonist of the histamine H1 receptor.[1][3] It does not exhibit anticholinergic, antiadrenergic, or antiserotonergic properties in vitro.[1] By binding to the H1 receptor, this compound prevents the downstream signaling cascade initiated by histamine. This blockade effectively counteracts the histamine-induced contraction of smooth muscles in the bronchi and blood vessels, as well as the increased capillary permeability that are the primary contributors to lethality in histamine shock.[2]

Data Presentation: Efficacy of this compound in Histamine-Induced Lethality Assay

The protective effect of this compound against histamine-induced lethality in guinea pigs has been quantified, demonstrating its potency and rapid onset of action. The following table summarizes the key quantitative data.

| Compound | Pretreatment Time | Route of Administration | PD50 (mg/kg) |

| This compound | 15 minutes | Oral | 0.13[1][3] |

| This compound | 1 hour | Oral | 0.12[1][3] |

| Terfenadine | 15 minutes | Oral | 44.0[1] |

| Terfenadine | 1 hour | Oral | 1.93[1] |

PD50: The dose required to protect 50% of the animals from a lethal dose of histamine.

Experimental Protocols

Histamine-Induced Lethality Assay in Guinea Pigs

This protocol outlines the in vivo procedure to assess the protective effect of this compound against a lethal dose of histamine in guinea pigs.

Materials:

-

This compound

-

Histamine Dihydrochloride (B599025) (Sigma-Aldrich, #H7250 or equivalent)

-

Saline solution (0.9% NaCl, sterile)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

-

Dunkin-Hartley guinea pigs (male or female, 300-400g)

-

Syringes and needles for oral gavage and intravenous/intraperitoneal injection

-

Animal balance

-

Observation cages

Procedure:

-

Animal Acclimatization: House the guinea pigs in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.

-